molecular formula C23H26ClNO2S B14433139 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride CAS No. 77148-80-2

2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride

Cat. No.: B14433139
CAS No.: 77148-80-2
M. Wt: 416.0 g/mol
InChI Key: LWXQZOJEMBSHAP-UHFFFAOYSA-M
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Description

2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a diethoxymethyl group, and a phenylpyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride typically involves multiple steps, starting with the preparation of the pyridinium core. The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, while the diethoxymethyl group is added via an alkylation reaction. The final step involves the formation of the chloride salt through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinium core can be reduced to form the corresponding pyridine derivative.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium salts.

Scientific Research Applications

2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridinium core can interact with nucleic acids, affecting gene expression and cellular function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)pyridine
  • 3-(Diethoxymethyl)pyridine
  • 1-Phenylpyridinium chloride

Comparison

Compared to similar compounds, 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride is unique due to the combination of its functional groups. This combination allows for a broader range of chemical reactivity and potential biological activity. The presence of both benzylsulfanyl and diethoxymethyl groups provides additional sites for chemical modification, making it a versatile compound for research and industrial applications.

Properties

CAS No.

77148-80-2

Molecular Formula

C23H26ClNO2S

Molecular Weight

416.0 g/mol

IUPAC Name

2-benzylsulfanyl-3-(diethoxymethyl)-1-phenylpyridin-1-ium;chloride

InChI

InChI=1S/C23H26NO2S.ClH/c1-3-25-23(26-4-2)21-16-11-17-24(20-14-9-6-10-15-20)22(21)27-18-19-12-7-5-8-13-19;/h5-17,23H,3-4,18H2,1-2H3;1H/q+1;/p-1

InChI Key

LWXQZOJEMBSHAP-UHFFFAOYSA-M

Canonical SMILES

CCOC(C1=C([N+](=CC=C1)C2=CC=CC=C2)SCC3=CC=CC=C3)OCC.[Cl-]

Origin of Product

United States

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